molecular formula C6BrD13 B1178485 PASTEURELLA MULTOCIDA TOXIN CAS No. 129876-91-1

PASTEURELLA MULTOCIDA TOXIN

Cat. No.: B1178485
CAS No.: 129876-91-1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pasteurella Multocida Toxin (PMT) is a 146 kDa single-chain protein exotoxin produced by toxigenic Type A and D strains of the Gram-negative bacterium Pasteurella multocida . As a powerful intracellularly acting mitogen, PMT is a invaluable research tool for studying G protein-coupled signal transduction pathways . Its primary mechanism of action involves the constitutive activation of specific heterotrimeric G proteins. After receptor-mediated endocytosis and translocation from late endosomes, the toxin's C-terminal domain acts as a deamidase, targeting the alpha-subunits of Gαq/Gα11, Gα12/Gα13, and Gαi families . This deamidation modifies a critical glutamine residue to glutamic acid, inhibiting the intrinsic GTPase activity of the Gα subunits and rendering them constitutively active . This sustained activation triggers diverse downstream signaling cascades, including phospholipase Cβ (PLCβ) activation, calcium mobilization, Rho GTPase activation, and inhibition of adenylate cyclase, leading to profound changes in cell morphology, proliferation, and differentiation . The research applications of PMT are broad due to its multifaceted cellular effects. It is extensively used to investigate bone remodeling processes, as it is the causative agent of porcine atrophic rhinitis . PMT potently inhibits osteoblast differentiation by activating the Gαq/11 - p63RhoGEF - RhoA axis, which transactivates the MAP-kinase cascade . Concurrently, it stimulates osteoclastogenesis through mTORC1 activation, promoting the formation of bone-resorbing osteoclasts . Beyond bone biology, PMT serves as a model for studying G protein-related mitogenic signaling and has been shown to influence immune cell activation, creating an environment permissive for its own effects . Recent studies also highlight its impact on neuronal cells, where it can enhance receptor-mediated calcium mobilization and potentially induce hyperexcitable events , and its effects on various organ systems, including the heart, lungs, liver, and particularly the kidneys . While PMT activates numerous oncogenic signaling pathways such as JAK-STAT and MAPK, and exhibits tumor-promoting properties in some models , it is important to note that a direct causal link to cancer in humans has not been established . This product is provided for research purposes only. Intended Use : For research use only. This product is a key reagent for studying G protein signaling, cellular proliferation, differentiation, bone biology, and immune modulation. Safety Warning : Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

129876-91-1

Molecular Formula

C6BrD13

Origin of Product

United States

Scientific Research Applications

Pathogenesis Studies

Research on PMT has significantly advanced our understanding of its role in pathogenesis. Studies have demonstrated that PMT causes extensive organ damage in various animal models, including mice and pigs. It has been shown to affect multiple organs such as the kidneys, lungs, liver, and spleen, leading to severe pathological changes .

Organ AffectedObserved Effects
KidneysSevere vacuolization, congestion
LungsHemorrhage, edema
LiverNecrosis
SpleenAtrophy

Immunological Research

PMT’s interaction with immune cells has been extensively studied. It is known to influence the differentiation of macrophages into osteoclasts and modulate immune responses. This property makes PMT a valuable tool for investigating immune-related diseases and conditions such as osteoporosis .

Vaccine Development

The unique properties of PMT have prompted research into its potential use in vaccine development against Pasteurella multocida infections. Understanding how PMT interacts with host cells can lead to innovative strategies for immunization and disease prevention in livestock .

Therapeutic Insights

Research indicates that PMT may have therapeutic implications beyond veterinary medicine. Its mechanisms could provide insights into human diseases characterized by similar cellular dysfunctions, such as certain cancers and bone disorders .

Case Study 1: Progressive Atrophic Rhinitis

In a study involving pigs infected with P. multocida, researchers observed that inoculation with PMT alone was sufficient to replicate the symptoms of progressive atrophic rhinitis. The study highlighted the toxin's ability to induce osteoclastogenesis while inhibiting osteoblast function, leading to significant skeletal deformities .

Case Study 2: Periodontal Disease

A recent study explored the role of PMT in periodontal disease exacerbation. It was found that PMT aggravates ligature-induced periodontal bone loss through NOD-like receptor protein 3 inflammasome activation, suggesting a link between bacterial toxins and chronic inflammatory conditions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of PMT and BBDT

Feature PMT BBDT References
Producing Organism Pasteurella multocida (serotypes D/A) Bordetella bronchiseptica
Target Cells Osteoblasts, osteoclasts Epithelial cells, fibroblasts
Primary Effect Inhibits osteoblast differentiation; stimulates osteoclast activity Induces cell rounding and dermonecrosis
Signaling Pathway Gαq/11 → p63RhoGEF → RhoA → MAP kinase Undefined (distinct from PMT)
Pathology Atrophic rhinitis (bone loss) Skin lesions, respiratory tract damage

Key Findings:

  • Cellular Effects : Both toxins cause cytoskeletal rearrangements, but PMT specifically disrupts bone remodeling, whereas BBDT primarily induces dermonecrosis .

PMT vs. Other Rho-Modifying Toxins

PMT’s indirect activation through G protein-coupled signaling represents a distinct evolutionary strategy .

Research Implications and Gaps

  • Therapeutic Targets : Blocking PMT’s interaction with Gαq/11 or downstream MAP kinase components could mitigate bone loss in PAR .
  • Comparative Toxicology : Further studies comparing PMT with STAT-activating toxins (e.g., Helicobacter pylori CagA) could elucidate conserved pathogenic strategies.

Q & A

Q. What are the primary molecular mechanisms underlying PMT-induced cytotoxicity in host cells?

To investigate PMT's cytotoxicity, researchers should employ a combination of in vitro assays (e.g., lactate dehydrogenase release for membrane integrity) and molecular techniques like immunoblotting to track signaling pathways (e.g., G-protein activation, Rho GTPase modulation). Dose-response studies using purified PMT in cell lines (e.g., macrophages, fibroblasts) can elucidate threshold effects. Include controls for endotoxin contamination to ensure specificity .

Q. Which experimental models are most appropriate for studying PMT's role in host-pathogen interactions?

Use polarized epithelial cell monolayers (e.g., Caco-2) to mimic mucosal barriers, complemented by ex vivo tissue explants. For virulence studies, murine models infected with PMT-producing P. multocida strains enable tracking of systemic effects (e.g., edema, immune cell infiltration). Ensure genetic validation of toxin production (e.g., PCR for toxA gene) and include isogenic toxin-negative mutants as controls .

Q. How can PMT purification protocols be optimized for functional studies?

Employ affinity chromatography with monoclonal antibodies against PMT's catalytic domain, followed by size-exclusion chromatography to remove aggregates. Validate purity via SDS-PAGE and mass spectrometry. Functional activity should be confirmed using standardized assays (e.g., GTPase activation in HEK293 cells) .

Advanced Research Questions

Q. How can contradictory findings about PMT's immunomodulatory effects be systematically addressed?

Conduct a meta-analysis of existing in vivo and in vitro data, stratifying results by experimental conditions (e.g., toxin concentration, host species). Use mixed-effects models to account for variability in study designs. Follow-up with replication studies under standardized conditions, prioritizing parameters with the highest heterogeneity (e.g., cytokine profiling in different immune cell subsets) .

Q. What mixed-methods approaches are suitable for exploring PMT's dual roles in cellular signaling and immune evasion?

Combine quantitative proteomics (e.g., SILAC labeling to identify PMT-targeted host proteins) with qualitative transcriptomic analysis (e.g., single-cell RNA-seq of infected tissues). Triangulate findings using spatial imaging (e.g., multiplex immunofluorescence) to map toxin distribution and host responses in situ. Ensure alignment of research questions with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How can researchers resolve discrepancies between in vitro PMT activity and in vivo pathogenesis data?

Develop organoid models incorporating microbiota interactions to bridge the gap between cell culture and animal studies. Use CRISPR-Cas9 to knockout putative host receptors (e.g., GPCRs) in organoids, then validate findings in conditional knockout mice. Apply Bayesian statistical frameworks to quantify confidence in translational relevance .

Methodological and Data Analysis Questions

Q. What strategies ensure reproducibility in PMT studies, given variability in toxin batches?

Adopt the "minimum reporting standards" for bacterial toxin research:

  • Document endotoxin levels (LAL assay) and biological activity (EC50 values) for each batch.
  • Share raw data (e.g., dose-response curves, microscopy images) via public repositories like Zenodo.
  • Include batch-to-batch variability as a covariate in statistical models .

Q. How should researchers design experiments to distinguish PMT-specific effects from co-occurring bacterial factors?

Use transwell systems to separate bacterial cells from host cells, allowing PMT diffusion while excluding other virulence factors. Complement with transcriptomic profiling of PMT-treated vs. untreated host cells, followed by pathway enrichment analysis (e.g., KEGG, Reactome). Validate findings using purified PMT and genetic knockouts .

Ethical and Reporting Considerations

Q. What ethical guidelines apply to animal studies investigating PMT's systemic toxicity?

Adhere to ARRIVE 2.0 guidelines for preclinical studies:

  • Justify sample sizes via power analysis.
  • Report humane endpoints (e.g., weight loss >20%, respiratory distress).
  • Deposit protocols in platforms like protocols.io to enhance transparency .

Q. How can researchers address data ownership issues in collaborative PMT studies?

Draft a data-sharing agreement early, specifying roles in collection, analysis, and publication. Use version-controlled repositories (e.g., GitHub for code, Figshare for datasets) and assign digital object identifiers (DOIs) to all outputs. Cite prior work from the same cohort using persistent identifiers .

Contradictory Data and Peer Review

What steps should be taken when peer reviewers question the specificity of PMT antibodies used in a study?

Perform antibody validation via:

  • Knockout/knockdown models to confirm signal loss.
  • Competitive ELISA with recombinant PMT domains.
  • Cross-reactivity screens against related bacterial toxins (e.g., E. coli CNF1).
    Provide validation data as supplemental material and cite established validation frameworks (e.g., IJTS guidelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.